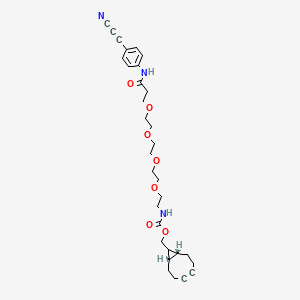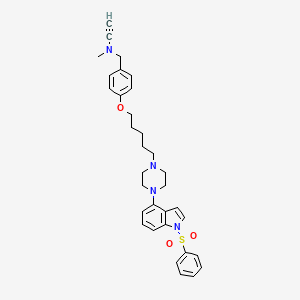
5-HT6R/MAO-B modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT6R/MAO-B modulator 1: is a compound known for its dual action as an antagonist of the serotonin receptor 6 (5-HT6R) and an irreversible inhibitor of monoamine oxidase B (MAO-B). This compound exhibits glioprotective properties and has been shown to reverse scopolamine-induced memory deficits . It is primarily used in scientific research for its potential therapeutic effects on cognitive functions and neurodegenerative diseases .
Preparation Methods
Industrial Production Methods: Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: 5-HT6R/MAO-B modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the intermediates involved .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, 5-HT6R/MAO-B modulator 1 is used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Biology: In biological research, this compound is studied for its glioprotective properties and its ability to reverse memory deficits induced by scopolamine .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer’s disease. It has shown promise in reversing cognitive deficits and protecting neuronal cells .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting serotonin receptors and monoamine oxidase enzymes .
Mechanism of Action
Molecular Targets: 5-HT6R/MAO-B modulator 1 targets the serotonin receptor 6 (5-HT6R) and monoamine oxidase B (MAO-B). It acts as an antagonist at the 5-HT6R, inhibiting its activity, and as an irreversible inhibitor of MAO-B, preventing the breakdown of monoamine neurotransmitters .
Pathways Involved: The compound modulates the Gs signaling pathway through its action on 5-HT6R and affects the degradation of neurotransmitters by inhibiting MAO-B. These actions contribute to its glioprotective and pro-cognitive effects .
Comparison with Similar Compounds
Intepirdine: A 5-HT6R antagonist used in the treatment of cognitive deficits.
Uniqueness: 5-HT6R/MAO-B modulator 1 is unique due to its dual action as both a 5-HT6R antagonist and an irreversible MAO-B inhibitor. This dual action provides a multifaceted approach to modulating neurotransmitter levels and protecting neuronal cells, making it a valuable compound in the study of neurodegenerative diseases .
Properties
Molecular Formula |
C33H38N4O3S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
N-[[4-[5-[4-[1-(benzenesulfonyl)indol-4-yl]piperazin-1-yl]pentoxy]phenyl]methyl]-N-methylethynamine |
InChI |
InChI=1S/C33H38N4O3S/c1-3-34(2)27-28-15-17-29(18-16-28)40-26-9-5-8-20-35-22-24-36(25-23-35)32-13-10-14-33-31(32)19-21-37(33)41(38,39)30-11-6-4-7-12-30/h1,4,6-7,10-19,21H,5,8-9,20,22-27H2,2H3 |
InChI Key |
ONCZSHLXFUOTLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCCCCCN2CCN(CC2)C3=CC=CC4=C3C=CN4S(=O)(=O)C5=CC=CC=C5)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



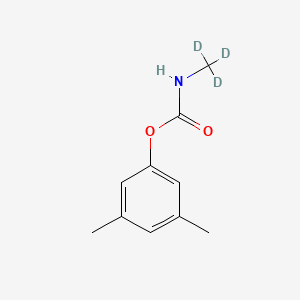
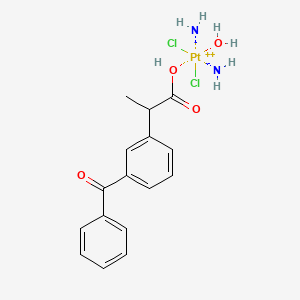
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
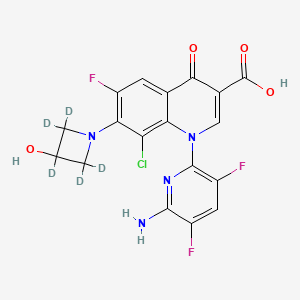
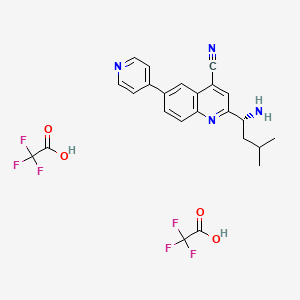
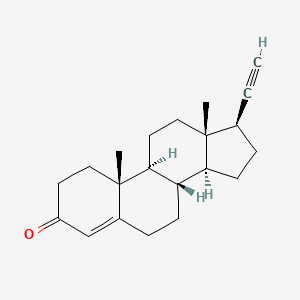
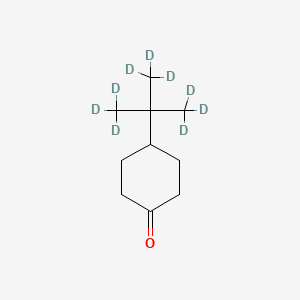
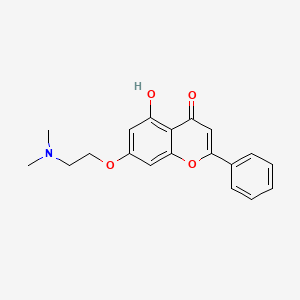
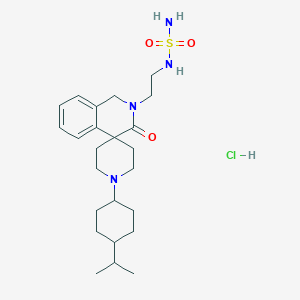
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)


